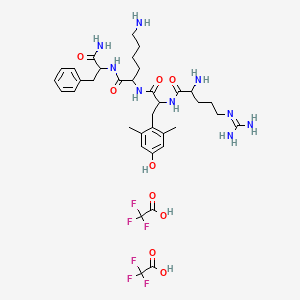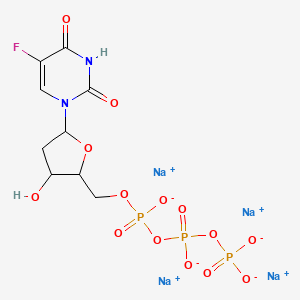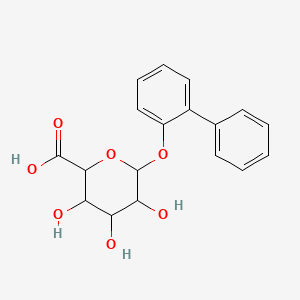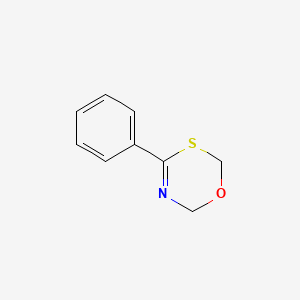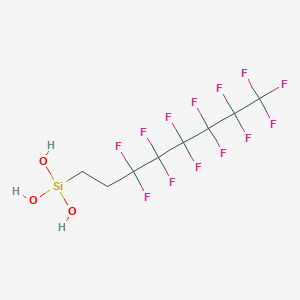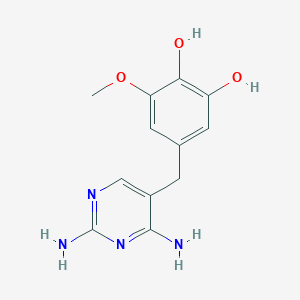
3',4'-Dihydroxytrimethoprim
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dihydroxytrimethoprim: is a derivative of trimethoprim, a well-known antibiotic This compound is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions of the trimethoprim molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxytrimethoprim typically involves the modification of trimethoprim. One common method starts with the condensation of 3,4,5-trimethoxybenzaldehyde with aniline propionitrile, followed by cyclization with guanidine compounds . This process can be carried out under reflux conditions in an inert solvent, such as ethanol.
Industrial Production Methods: Industrial production of 3’,4’-Dihydroxytrimethoprim follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dihydroxytrimethoprim undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
Chemistry: 3’,4’-Dihydroxytrimethoprim is used as a starting material for the synthesis of various derivatives with potential antimicrobial properties. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria. This makes it a valuable tool in understanding bacterial resistance mechanisms .
Medicine: Although not widely used as a therapeutic agent, 3’,4’-Dihydroxytrimethoprim serves as a model compound for developing new antibiotics and studying drug interactions .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products .
Mechanism of Action
3’,4’-Dihydroxytrimethoprim exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleic acids. By blocking this pathway, the compound prevents the synthesis of DNA and RNA, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Trimethoprim: The parent compound, widely used as an antibiotic.
Pyrimethamine: Another antifolate compound used in the treatment of malaria.
Methotrexate: A chemotherapeutic agent that also inhibits dihydrofolate reductase.
Uniqueness: 3’,4’-Dihydroxytrimethoprim is unique due to the presence of hydroxyl groups at the 3’ and 4’ positions, which confer distinct chemical properties and potential for further functionalization. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
71525-06-9 |
|---|---|
Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C12H14N4O3/c1-19-9-4-6(3-8(17)10(9)18)2-7-5-15-12(14)16-11(7)13/h3-5,17-18H,2H2,1H3,(H4,13,14,15,16) |
InChI Key |
WVHDIARSSOXGNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)
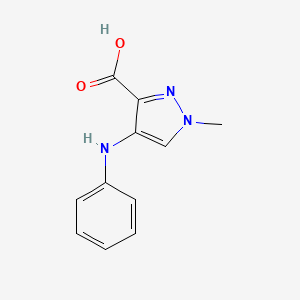
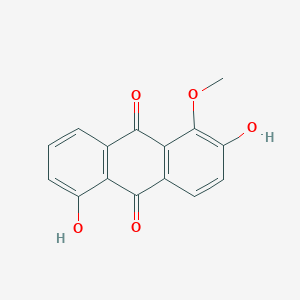
![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)
![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)
![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)

![tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)
